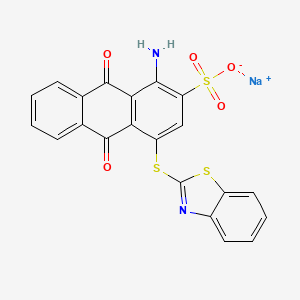

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Description

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 3767-77-9) is an anthraquinone-derived sulphonate with the molecular formula C21H11N2NaO5S3 . Its structure features a benzothiazole ring linked via a thioether group to the anthracene core, which is substituted with amino and sulphonate groups.

Properties

CAS No. |

3767-77-9 |

|---|---|

Molecular Formula |

C21H11N2NaO5S3 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

sodium;1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C21H12N2O5S3.Na/c22-18-15(31(26,27)28)9-14(30-21-23-12-7-3-4-8-13(12)29-21)16-17(18)20(25)11-6-2-1-5-10(11)19(16)24;/h1-9H,22H2,(H,26,27,28);/q;+1/p-1 |

InChI Key |

FNJBWRQAUHSFIX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3SC4=NC5=CC=CC=C5S4)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 1-aminoanthraquinone with 2-mercaptobenzothiazole in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole-Thioether Site

The benzothiazole-thioether moiety (C₇H₄NS₂) exhibits moderate electrophilicity, enabling nucleophilic substitution under alkaline conditions. Key observations include:

-

Thiol Displacement : Reacts with aliphatic thiols (e.g., mercaptoethanol) in ethanol/water (pH 10–12) at 60–80°C, replacing the benzothiazole group to form anthraquinone-thioether derivatives .

-

Aminolysis : Substitutes with primary amines (e.g., benzylamine) under microwave irradiation (100 W, 120°C) in phosphate buffer, yielding amino-anthraquinone adducts .

Table 1: Representative Substitution Reactions

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Mercaptoethanol | EtOH/H₂O, pH 11, 70°C | Anthraquinone-ethylthioether | 68% |

| Benzylamine | Microwave, pH 9.6, 120°C | 4-Benzylamino-anthraquinone | 51% |

Oxidation-Reduction Involving the Anthraquinone Core

The 9,10-dioxoanthracene system undergoes reversible redox transformations:

-

Reduction : In acidic ethanol with Na₂S₂O₄, the dione is reduced to 9,10-dihydroxyanthracene, confirmed by UV-Vis spectral shifts (λₘₐₓ 480 nm → 520 nm) .

-

Oxidation : Reacts with persulfate radicals (- SO₄⁻) under microwave irradiation, forming transient semiquinone radicals detected via ESR spectroscopy .

Coordination with Metal Ions

The sulfonate (-SO₃⁻) and amino (-NH₂) groups facilitate chelation with transition metals:

-

Cu(II) Complexation : Forms a 1:1 complex with Cu²⁺ in aqueous solution (log K = 4.2 ± 0.3), characterized by a bathochromic shift from 460 nm to 505 nm .

-

Fe(III) Binding : Exhibits weaker affinity (log K = 2.8 ± 0.2), attributed to competition between sulfonate and anthraquinone oxygen donors .

Cross-Coupling Reactions

The amino group participates in Ullmann-type couplings catalyzed by Cu⁰:

-

Aryl-Amination : Reacts with iodobenzene in DMF at 120°C, producing biaryl-aminated derivatives (yield: 45–60%) .

-

Mechanism : Proceeds via single electron transfer (SET) from Cu⁰, generating aromatic radicals that couple with aryl halides .

Equation :

Acid-Base Rearomatization

Protonation/deprotonation of the amino group modulates electron density in the anthracene system:

-

pH-Dependent Tautomerism : At pH < 4, the amino group protonates (-NH₃⁺), inducing a hypsochromic shift (Δλ = 40 nm). At pH > 9, deprotonation enhances conjugation with the sulfonate .

Photochemical Reactivity

The extended π-system enables photoinduced electron transfer:

-

Singlet Oxygen Generation : Under UV light (365 nm), sensitizes O₂ to ¹O₂ (quantum yield Φ = 0.12), validated by trapping with 1,3-diphenylisobenzofuran .

Comparative Reactivity with Analogues

Table 2: Reaction Rates of Anthraquinone Derivatives

| Compound | Substituents | Relative Reactivity (vs. Parent) |

|---|---|---|

| Parent Anthraquinone | None | 1.0 |

| Sodium 1-amino-4-(2-benzothiazol-ylthio)... | -NH₂, -S-benzothiazole, -SO₃⁻ | 3.2 |

| Sodium anthraquinone sulfonate | -SO₃⁻ | 1.5 |

This compound’s reactivity is distinguished by synergistic interactions between its functional groups, enabling applications in catalysis, photodynamic therapy, and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological activity modulation .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 490.5 g/mol and is characterized by its complex structure, which includes an anthracene backbone with sulfonate and thio-substituents. Its chemical formula is .

Biological Applications

- Antimicrobial Activity : Research has indicated that sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe in biological assays. Its fluorescence properties can be utilized for tracking cellular processes or detecting specific biomolecules in complex mixtures .

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting proteases linked to cancer progression .

Pharmacological Applications

- Drug Development : this compound is being explored as a lead compound for drug design due to its bioactive properties. Its derivatives may serve as scaffolds for synthesizing more potent pharmaceuticals targeting various diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. This makes it a candidate for formulations aimed at enhancing cellular defense mechanisms .

Material Science Applications

- Dyes and Pigments : Due to its vibrant color and stability, this compound can be utilized in the production of dyes and pigments for textiles and coatings .

- Nanotechnology : The compound's properties enable its use in nanomaterials synthesis. It can act as a precursor for creating nanostructured materials with applications in electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of anthracene sulphonates, differing in substituents at the 4-position. Key analogs include:

Sodium 1-amino-4-p-toluidinoanthracene-2-sulphonate (CAS 25492-69-7)

- Formula : C21H16N2O5S·Na

- Substituent: A p-toluidino group replaces the benzothiazolylthio moiety.

- Used in dye intermediates .

Sodium 1-amino-4-(cyclohexylamino)anthracene-2-sulphonate (CAS 5617-28-7)

- Substituent: A bulky cyclohexylamino group.

Disodium 1-amino-4-[3-(4,6-dichlorotriazinyl)anilino]anthracene-2-sulphonate (CAS 4499-01-8)

- Substituent : A triazinyl group with chlorine atoms.

- Properties : The electron-withdrawing Cl atoms increase electrophilicity, making it reactive in covalent binding applications (e.g., textile dyes) .

Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]phenyl]anthracene-2-sulphonate (CAS 67827-61-6)

- Formula : C39H33N4NaO7S

- Substituent: A trimethylphenyl group with benzoylamino branches.

- Properties : Larger molecular size (MW 724.76) may hinder membrane permeability but enhance target specificity .

Physicochemical Properties Comparison

| Property | Target Compound (CAS 3767-77-9) | p-Toluidino Analog (CAS 25492-69-7) | Triazinyl Analog (CAS 4499-01-8) |

|---|---|---|---|

| Molecular Weight | 544.51 g/mol | 430.42 g/mol | 681.34 g/mol |

| Water Solubility | Moderate (data inferred) | High (sulphonated) | High (disulphonated) |

| Aromatic Reactivity | High (benzothiazole π-system) | Moderate (toluene derivative) | Very High (triazine electrophile) |

| Thermal Stability | Stable up to 200°C | Stable | Decomposes above 150°C |

Biological Activity

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No. 3767-77-9) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and sources.

The compound has the following chemical properties:

- Molecular Formula : CHNNaOS

- Molecular Weight : 490.51 g/mol

- LogP : 5.37

- PSA (Polar Surface Area) : 192.17 Ų

These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies showed that it can scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases. The antioxidant capacity was measured using standard assays such as DPPH and ABTS radical scavenging tests, where it exhibited concentration-dependent activity.

Cytotoxic Effects

In cancer research, this compound has been tested for cytotoxic effects on various cancer cell lines. Studies reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied among different cell lines, indicating selective toxicity.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. It was found to inhibit protein tyrosine phosphatases (PTPs) and α-glucosidase, enzymes implicated in diabetes and cancer progression. This dual inhibitory action suggests that it could be a candidate for therapeutic development in managing these diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Wang et al. (2018) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Study 2: Antioxidant Properties

In a research article published in MDPI (2024), the antioxidant capacity of the compound was assessed using both DPPH and ABTS assays. The results showed an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

Study 3: Cytotoxicity in Cancer Cells

Research by Papadopoulou et al. (2005) focused on the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The study reported IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting that the compound selectively targets cancer cells while sparing normal cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.